molecular formula C9H10N2OS B182966 N-(methylcarbamothioyl)benzamide CAS No. 16486-25-2

N-(methylcarbamothioyl)benzamide

Cat. No.: B182966
CAS No.: 16486-25-2
M. Wt: 194.26 g/mol
InChI Key: XQGRIBYZZQKGPC-UHFFFAOYSA-N
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Description

N-(Methylcarbamothioyl)benzamide is a thiourea derivative characterized by a benzamide backbone substituted with a methylcarbamothioyl group. Its structure combines a benzoyl moiety with a thiourea functional group, enabling diverse pharmacological interactions.

Key advancements include its conversion into metal complexes (e.g., with Fe³⁺), which enhance absorption, distribution, and bioactivity. For example, the Bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Iron (III) complex demonstrated improved binding affinity (ΔG = −8.52 kcal/mol; Ki = 568.55 nM) compared to the parent compound, highlighting the role of metal coordination in pharmacological optimization .

Properties

IUPAC Name

N-(methylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-10-9(13)11-8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGRIBYZZQKGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937003
Record name N-[(Methylimino)(sulfanyl)methyl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16486-25-2
Record name Urea, 1-benzoyl-3-methyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016486252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Methylimino)(sulfanyl)methyl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent Variations

  • N-{[(4-Nitrophenyl)amino]methyl}benzamide (): Features a nitro group on the phenyl ring and an aminomethyl linker. However, dibenzamidomethylation side products may reduce synthetic yield compared to N-(methylcarbamothioyl)benzamide .
  • 4-Decyl-N-(methylcarbamothioyl)benzamide ():
    Incorporates a long alkyl chain (decyl), improving lipophilicity and membrane permeability. This modification enhances SIRT1 inhibition, a target for anticancer therapy, outperforming the parent compound in molecular docking studies .

  • N-(3-Trifluoromethoxybenzylcarbamothioyl)benzamide ():
    The trifluoromethoxy group increases metabolic stability and bioavailability. Such halogenated derivatives often exhibit stronger receptor binding due to hydrophobic and electronegative effects .

Metal Complexes

  • Bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Iron (III):
    Exhibits a 1:2 metal-to-ligand ratio, with UV-Vis λmax at 260 nm and Fe–O vibrational peaks at 478.2 cm⁻¹ (IR). The tert-butyl group enhances steric bulk, stabilizing the complex and improving anticancer activity (IC₅₀ = 111 µg/mL for parent vs. ΔG = −8.52 kcal/mol for complex) .

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Distribution

  • This compound Fe³⁺ Complex:

    • HIA (Human Intestinal Absorption): 70–100% (well-absorbed).
    • Caco-2 Permeability: 4–70 nm/sec (moderate).
    • Plasma Protein Binding (PPB): >90%, limiting tissue distribution .
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ():

    • Methoxy groups enhance solubility but reduce PPB (<90%), improving distribution. However, HIA is lower (20–70%) compared to the Fe³⁺ complex .

Bioactivity

  • Anticancer Activity:

    • This compound: IC₅₀ = 111 µg/mL against cancer cells .
    • 2-(Benzyloxy)-N-(methylcarbamothioyl)benzamide (Compound 93, ):
      Superior SIRT1 inhibition due to benzyloxy substituent, proposed as a lead anticancer candidate .

Spectral and Computational Data

  • UV-Vis Spectroscopy:

    • Fe³⁺ Complex: λmax = 260 nm; molar absorptivity (ε) correlates with ligand-to-metal charge transfer .
    • Parent Ligand: λmax shifts indicate electronic perturbations upon metal binding .
  • Molecular Docking:

    • Fe³⁺ Complex: Binds ribonucleotide reductase with ΔG = −8.52 kcal/mol, outperforming the parent ligand (ΔG = −6.2 kcal/mol) .
    • Compound 93: Higher SIRT1 binding affinity due to benzyloxy group .

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